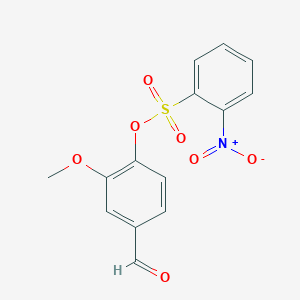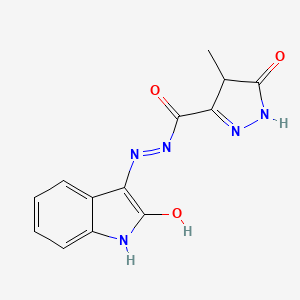![molecular formula C13H14BrN5O3S B5117707 N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, also known as Brp-NQDI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors that block the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in various cellular processes such as inflammation, apoptosis, and cell differentiation.
Wirkmechanismus
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide works by inhibiting the activity of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stimuli such as stress, cytokines, and growth factors, leading to the phosphorylation of its downstream targets such as c-Jun, ATF-2, and p53. The phosphorylation of these targets leads to various cellular responses such as apoptosis, inflammation, and cell differentiation. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide blocks the activity of JNK by binding to its ATP-binding site, preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In animal models of Alzheimer's disease, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide improves cognitive function by reducing beta-amyloid plaque formation and neuroinflammation. In animal models of rheumatoid arthritis, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide reduces joint inflammation and damage by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has several advantages and limitations for lab experiments. One advantage is its specificity for JNK, which makes it a useful tool for studying the role of JNK in various cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective JNK inhibitors based on the structure of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide involves several steps, including the reaction of 4-bromophenylamine with 4,6-dimethyl-2-pyrimidinyl isocyanate to form N-(4-bromophenyl)-N'-[(4,6-dimethyl-2-pyrimidinyl)carbamoyl]urea, which is then reacted with sulfuryl chloride to give the final product, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, JNK signaling pathway is often activated, leading to tumor growth, invasion, and metastasis. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to inhibit JNK activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In neurodegenerative disorders such as Alzheimer's disease, JNK is involved in the formation of beta-amyloid plaques and neurofibrillary tangles. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory diseases such as rheumatoid arthritis, JNK is involved in the production of pro-inflammatory cytokines. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S/c1-8-7-9(2)16-12(15-8)17-13(20)19-23(21,22)18-11-5-3-10(14)4-6-11/h3-7,18H,1-2H3,(H2,15,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBYVBPNMCMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)